Cas no 874819-74-6 (Toceranib phosphate)

Toceranib phosphate is a highly effective antiparasitic compound. It selectively inhibits the tyrosine kinase activity of the VEGFR2/VEGFR3 receptors, thereby disrupting the angiogenic signaling in nematodes. This targeted approach minimizes off-target effects and enhances safety profiles. Toceranib phosphate demonstrates high efficacy against a range of nematode infections, making it a valuable tool in veterinary medicine.
Toceranib phosphate structure
Toceranib phosphate structure
Product Name:Toceranib phosphate
CAS No:874819-74-6
MF:C22H28FN4O6P
MW:494.4531
MDL:MFCD25372034
CID:2098643
PubChem ID:16034840
Update Time:2025-07-20

Toceranib phosphate Chemical and Physical Properties

Names and Identifiers

    • TOCERANIB PHOSPHATE
    • 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide,phosphoric acid
    • Toceranib (phosphate)
    • PHA 291639
    • PHA-291639
    • SU 11654
    • SU-11654
    • 5-[(E)-(5-Fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole
    • Toceranib phosphate [USAN]
    • 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide;phosphoric acid
    • D08544
    • AOORBROPMMRREB-HBPAQXCTSA-N
    • Palladia
    • CHEMBL2103833
    • HY-10330A
    • AS-57142
    • TOCERANIB PHOSPHATE [GREEN BOOK]
    • s5272
    • Toceranib phosphate (USAN)
    • CS-1231
    • CCG-269649
    • PHA-291639E
    • SU11654
    • PHA 291639E; 5-?[(Z)?-?(5-?Fluoro-?1,?2-?dihydro-?2-?oxo-?3H-?indol-?3-?ylidene)?methyl]?-?2,?4-?dimethyl-?N-?[2-?(1-?pyrrolidinyl)?ethyl]?-1H-?pyrrole-?3-?carboxamide Phosphate
    • TOCERANIB PHOSPHATE [MI]
    • Q27253845
    • 5-[(Z)-(5-Fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide phosphate (1:1)
    • Toceranib phosphate(SU 11654)?
    • 874819-74-6
    • MFCD25372034
    • 1H-PYRROLE-3-CARBOXAMIDE, 5-((Z)-(5-FLUORO-1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)METHYL)-2,4-DIMETHYL-N-(2-(1-PYRROLIDINYL)ETHYL)-, PHOSPHATE (1:1)
    • AKOS027427177
    • 5-((Z)-(5-FLUORO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL)-2,4-DIMETHYL-N-(2-(PYRROLIDIN-1-YL)ETHYL)-1H-PYRROLE-3-CARBOXAMIDE PHOSPHATE (1:1)
    • (Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-n-(2-(pyrrolidin-1-yl)ethyl)-1h-pyrrole-3-carboxamide phosphate
    • 24F9PF7J3R
    • UNII-24F9PF7J3R
    • BT162330
    • PHA291639
    • (Z)-5-((5-FLUORO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE)METHYL)-2,4-DIMETHYL-N-(2-PYRROLIDIN-1-YLETHYL)-1H-PYRROLE-3-CARBOXAMIDE PHOSPHATE
    • AKOS037645104
    • Toceranib phosphate(SU 11654)
    • SU11654 phosphate
    • PHA 291639E phosphate
    • Toceranib phosphate
    • MDL: MFCD25372034
    • Inchi: 1S/C22H25FN4O2.H3O4P/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27;1-5(2,3)4/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28);(H3,1,2,3,4)/b17-12+;
    • InChI Key: AOORBROPMMRREB-KCUXUEJTSA-N
    • SMILES: P(=O)(O[H])(O[H])O[H].FC1C([H])=C([H])C2=C(C=1[H])/C(/C(N2[H])=O)=C(/[H])\C1=C(C([H])([H])[H])C(=C(C([H])([H])[H])N1[H])C(N([H])C([H])([H])C([H])([H])N1C([H])([H])C([H])([H])C([H])([H])C1([H])[H])=O

Computed Properties

  • Exact Mass: 494.17304979g/mol
  • Monoisotopic Mass: 494.17304979g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 5
  • Complexity: 713
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 155

Toceranib phosphate Security Information

Toceranib phosphate Pricemore >>

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Additional information on Toceranib phosphate

Introduction to Toceranib Phosphate (CAS No. 874819-74-6) in Modern Oncology

Toceranib phosphate, a compound with the chemical identifier CAS No. 874819-74-6, has emerged as a significant player in the field of oncology. This phosphatesalt of toceranib, a synthetic derivative of rapamycin, has garnered considerable attention for its potential in treating certain types of cancer. The compound's mechanism of action, pharmacokinetic profile, and clinical applications are areas of intense research and development.

The development of toceranib phosphate represents a culmination of decades of research in immunosuppression and antineoplastic therapy. Rapamycin, the parent compound, was first isolated from the bacterium Streptomyces hygroscopicus and has since been studied for its ability to inhibit the mammalian target of rapamycin (mTOR), a key enzyme involved in cell growth and proliferation. Toceranib phosphate enhances the solubility and bioavailability of rapamycin, making it more suitable for systemic administration.

In recent years, toceranib phosphate has been investigated for its efficacy in treating advanced thyroid cancer, particularly medullary thyroid carcinoma (MTC). Clinical trials have shown promising results in terms of tumor response rates and progression-free survival. The compound's ability to modulate the mTOR pathway disrupts the signaling pathways that drive cancer cell growth and survival, offering a novel therapeutic approach.

The pharmacokinetic properties of toceranib phosphate have been extensively studied to optimize its therapeutic index. Unlike rapamycin, which has poor oral bioavailability due to rapid metabolism, toceranib phosphate exhibits improved pharmacokinetics when administered orally. This makes it a more practical candidate for long-term treatment regimens. Studies have demonstrated that toceranib phosphate achieves sustained levels in plasma, allowing for once-daily dosing.

One of the most compelling aspects of toceranib phosphate is its potential for combination therapy. Researchers are exploring its synergistic effects when paired with other anticancer agents. For instance, combining toceranib phosphate with tyrosine kinase inhibitors (TKIs) has shown promise in preclinical models by enhancing the overall anti-cancer effect while potentially reducing side effects. This approach aligns with the growing trend in oncology towards personalized medicine and multi-modal therapy.

The safety profile of toceranib phosphate is another critical area of focus. While rapamycin itself is generally well-tolerated, some patients may experience side effects such as fatigue, nausea, and hyperlipidemia. Toceranib phosphate has been designed to mitigate these issues while maintaining efficacy. Ongoing clinical trials are monitoring long-term safety data to ensure that the benefits outweigh any potential risks.

Advances in drug delivery systems have further enhanced the therapeutic potential of toceranib phosphate. Nanoparticle formulations have been developed to improve targeted delivery and reduce systemic toxicity. These innovations hold promise for expanding the applications of toceranib phosphate beyond thyroid cancer into other malignancies where mTOR inhibition could be beneficial.

The role of biomarkers in guiding treatment with toceranib phosphate is an emerging area of research. Identifying patients who are likely to respond positively to the drug can improve outcomes and reduce unnecessary side effects. Biomarkers such as mTOR pathway activation levels and tumor mutational burden are being evaluated as potential predictors of response.

Future directions in the study of toceranib phosphate include exploring its use in combination with immunotherapy agents like checkpoint inhibitors. Preclinical data suggest that mTOR inhibition can enhance immune responses against tumors, making combination therapy a logical next step. Clinical trials are underway to assess whether this approach can lead to more durable remissions in patients with advanced cancers.

The regulatory landscape for toceranib phosphate is evolving as evidence mounts regarding its efficacy and safety. Regulatory agencies are closely monitoring clinical trial results and may approve new indications based on emerging data. This progress underscores the growing recognition of mTOR inhibition as a viable strategy in oncology.

In conclusion, toceranib phosphate represents a significant advancement in the treatment of certain cancers due to its enhanced pharmacokinetics and potent antineoplastic effects. Its development underscores the importance of translational research in bringing promising compounds from bench to bedside. As research continues, we can expect further refinements in dosing regimens, combination therapies, and patient selection criteria, ultimately improving outcomes for patients with advanced malignancies.

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